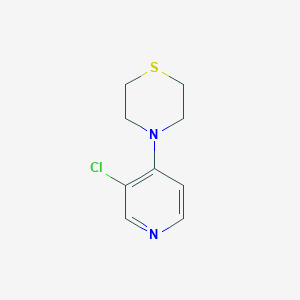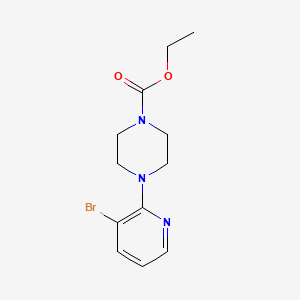
4-(3-Chloropyridin-4-yl)thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloropyridin-4-yl)thiomorpholine is an organic compound that features a thiomorpholine ring substituted with a 3-chloropyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropyridin-4-yl)thiomorpholine typically involves the reaction of thiomorpholine with 3-chloropyridine under specific conditions. One common method includes:
Reactants: Thiomorpholine and 3-chloropyridine.
Catalysts: Often, a base such as potassium carbonate is used.
Solvents: Solvents like dimethylformamide (DMF) or acetonitrile are commonly employed.
Reaction Conditions: The reaction is usually carried out at elevated temperatures, around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
化学反应分析
Types of Reactions
4-(3-Chloropyridin-4-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
4-(3-Chloropyridin-4-yl)thiomorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 4-(3-Chloropyridin-4-yl)thiomorpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
相似化合物的比较
Similar Compounds
- 4-(2-Chloropyridin-3-yl)thiomorpholine
- 4-(2-Chloropyridin-5-yl)thiomorpholine
- 4-(3-Bromopyridin-4-yl)thiomorpholine
Uniqueness
4-(3-Chloropyridin-4-yl)thiomorpholine is unique due to the specific position of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with other molecules. This positional specificity can result in distinct biological and chemical properties compared to its analogs.
属性
分子式 |
C9H11ClN2S |
|---|---|
分子量 |
214.72 g/mol |
IUPAC 名称 |
4-(3-chloropyridin-4-yl)thiomorpholine |
InChI |
InChI=1S/C9H11ClN2S/c10-8-7-11-2-1-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 |
InChI 键 |
OEDHRSOVNDCFFF-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCN1C2=C(C=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(5-Chloro-3-fluoropyridin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B15122566.png)
![4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B15122578.png)
![4-{6-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B15122590.png)
![6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B15122595.png)
![1-[(2-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane](/img/structure/B15122608.png)
![3-fluoro-4-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B15122615.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinazoline](/img/structure/B15122619.png)
![4-[6-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B15122621.png)

![5-chloro-N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15122631.png)
![5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B15122636.png)

![1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B15122653.png)
![N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15122654.png)
